3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride molecular weight
3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride molecular weight
An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride: Properties, Synthesis, and Applications
Abstract
3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the biphenyl scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core molecular profile, a robust synthetic pathway with a step-by-step protocol, state-of-the-art analytical characterization techniques, and key applications. By grounding theoretical principles in practical, field-proven methodologies, this document serves as an authoritative resource for the effective utilization of this versatile chemical intermediate.
Core Molecular Profile
A precise understanding of a compound's fundamental properties is the cornerstone of its successful application in any research or development endeavor. This section outlines the essential chemical identity and physicochemical characteristics of 3'-Fluoro-[1,1'-biphenyl]-2-amine and its hydrochloride salt.
Chemical Identity and Structure
The molecule consists of a biphenyl core functionalized with an amine group at the 2-position and a fluorine atom at the 3'-position. The hydrochloride salt form enhances stability and aqueous solubility, which is often advantageous for handling and subsequent reactions.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Proposed Synthetic Workflow
The forward synthesis involves the palladium-catalyzed cross-coupling of 2-aminophenylboronic acid with 1-bromo-3-fluorobenzene. The resulting free base is then purified and treated with hydrochloric acid to yield the final salt.
Caption: Proposed two-step synthesis and isolation workflow.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-aminophenylboronic acid (1.0 eq), 1-bromo-3-fluorobenzene (1.05 eq), and potassium carbonate (2.5 eq).
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Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as palladium catalysts are sensitive to oxygen.
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Solvent Addition: Add a degassed 3:1 mixture of toluene and water. The biphasic system is typical for Suzuki couplings, facilitating the transfer of the base.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask under a positive flow of nitrogen. The bright yellow color of the catalyst should be visible.
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Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).
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Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification (Free Base): Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3'-Fluoro-[1,1'-biphenyl]-2-amine as a solid or oil.
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Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a 1M solution of HCl in diethyl ether (1.1 eq) with stirring.
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Isolation: The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Results and Interpretation |
| ¹H NMR | Aromatic region (approx. 6.8-7.5 ppm) will show complex multiplets for the 8 aromatic protons. A broad singlet for the -NH₃⁺ protons will appear downfield (variable position, dependent on solvent and concentration). |
| ¹³C NMR | Expect 12 distinct signals for the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J(C-F) ≈ 245 Hz). Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely appearing as a triplet of triplets due to coupling with neighboring aromatic protons. |
| Mass Spec. (ESI+) | The spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₁FN⁺ (calculated: 188.0870). |
| IR Spectroscopy | Characteristic peaks include N-H stretching from the ammonium salt (broad, ~2800-3200 cm⁻¹), C-F stretching (~1100-1250 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). |
| HPLC | Purity should be ≥98% as determined by peak area integration, using a suitable C18 column and a mobile phase such as acetonitrile/water with a TFA or formic acid modifier. |
Applications in Research and Drug Development
3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the presence of the reactive amine group, which allows for further chemical elaboration.
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Scaffold for Lead Optimization: The biphenyl core is a privileged structure in drug discovery, found in drugs like the NSAID flurbiprofen. [1]This scaffold can be used as a starting point for developing new inhibitors for various enzymes and receptors.
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Amide and Sulfonamide Synthesis: The primary amine is readily acylated or sulfonylated to generate libraries of amide and sulfonamide derivatives for structure-activity relationship (SAR) studies.
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Precursor for Heterocycles: The amine can be a key functional group in the construction of more complex heterocyclic ring systems, such as quinolines or benzodiazepines, which are common motifs in centrally active drugs.
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Agrochemical Synthesis: Related trifluorinated biphenyl amines are critical intermediates for modern fungicides like Fluxapyroxad, highlighting the importance of this chemical class in agrochemistry. [2][3][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 3. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
